![molecular formula C18H17ClN4O2S B3686838 1-{5-[(2-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(3,4-dimethylphenyl)urea](/img/structure/B3686838.png)
1-{5-[(2-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(3,4-dimethylphenyl)urea
Overview
Description
1-{5-[(2-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(3,4-dimethylphenyl)urea is a synthetic organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of a thiadiazole ring, a chlorophenoxy group, and a dimethylphenyl urea moiety. Thiadiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties .
Preparation Methods
The synthesis of 1-{5-[(2-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(3,4-dimethylphenyl)urea typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by the reaction of appropriate hydrazine derivatives with carbon disulfide or thiocyanates under acidic or basic conditions.
Introduction of the Chlorophenoxy Group: The chlorophenoxy group is introduced through nucleophilic substitution reactions, where a chlorophenol derivative reacts with an appropriate alkylating agent.
Formation of the Urea Moiety: The final step involves the reaction of the thiadiazole derivative with an isocyanate or carbamate to form the urea moiety.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-{5-[(2-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(3,4-dimethylphenyl)urea undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives .
Scientific Research Applications
1-{5-[(2-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(3,4-dimethylphenyl)urea has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-{5-[(2-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(3,4-dimethylphenyl)urea involves the inhibition of specific enzymes and receptors in biological systems. The compound targets enzymes involved in cell division and DNA replication, leading to the inhibition of microbial and cancer cell growth . The molecular pathways involved include the disruption of enzyme activity and interference with cellular signaling pathways .
Comparison with Similar Compounds
1-{5-[(2-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(3,4-dimethylphenyl)urea is unique compared to other thiadiazole derivatives due to its specific structural features and biological activities. Similar compounds include:
5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazole-2-thiol: This compound shares the thiadiazole ring and chlorophenoxy group but differs in the presence of a thiol group instead of a urea moiety.
1,3,4-Thiadiazole Derivatives: Various thiadiazole derivatives with different substituents exhibit similar antimicrobial and anticancer activities.
The uniqueness of this compound lies in its combination of structural features that contribute to its diverse biological activities.
Properties
IUPAC Name |
1-[5-[(2-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-3-(3,4-dimethylphenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O2S/c1-11-7-8-13(9-12(11)2)20-17(24)21-18-23-22-16(26-18)10-25-15-6-4-3-5-14(15)19/h3-9H,10H2,1-2H3,(H2,20,21,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJOWYNMRWZBEGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=NN=C(S2)COC3=CC=CC=C3Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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